Tert-butyl(2-cyclobutylethyl)amine
Overview
Description
Synthesis Analysis
Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed .
Molecular Structure Analysis
Tert-butylamine has the molecular formula C4H11N . The hydrogens attached to an amine show up 0.5-5.0 ppm. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Chemical Reactions Analysis
Tert-butylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a density of 0.7±0.1 g/cm3, boiling point of 44.4±0.0 °C at 760 mmHg, and vapour pressure of 363.0±0.0 mmHg at 25°C .
Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
One notable application of tert-butyl(2-cyclobutylethyl)amine derivatives is in the cyclizative atmospheric CO2 fixation process. A study by Takeda et al. (2012) demonstrated the efficient conversion of unsaturated amines to cyclic carbamates bearing an iodomethyl group using tert-butyl hypoiodite (t-BuOI) under mild conditions. This methodology presents an innovative approach to CO2 utilization, highlighting the potential of tert-butylamine derivatives in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Versatile Intermediates for Asymmetric Synthesis
Tert-butanesulfinyl imines, closely related to this compound, serve as versatile intermediates for the asymmetric synthesis of amines. Ellman, Owens, and Tang (2002) described the preparation of N-tert-butanesulfinyl aldimines and ketimines as intermediates for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the synthesis of complex amine structures from simple starting materials, showcasing the importance of tert-butylamine derivatives in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Amination Reactions
Amination reactions represent another critical application area. For instance, Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines, demonstrating the utility of tert-butylamine derivatives in facilitating such reactions to produce secondary or tertiary amines in good to excellent yields (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Synthesis of Aminocarbonates
Furthermore, tert-butyl aminocarbonate, a novel compound type, was synthesized by Harris and Wilson (1983) through the reaction of hydroxylamine with excess di-tert-butyl dicarbonate. This compound showcases an innovative approach to acylate amines, expanding the chemical repertoire of tert-butylamine derivatives for synthetic applications (Harris & Wilson, 1983).
Mechanism of Action
Target of Action
Tert-butyl compounds are often used as protecting groups in organic synthesis, particularly for carboxylic acids and alcohols . They provide excellent stability against various nucleophiles and reducing agents .
Mode of Action
The tert-butyl group can be added to other molecules to protect sensitive functional groups during chemical reactions . For example, in the synthesis of complex organic molecules, the tert-butyl group can be used to protect carboxylic acids and alcohols .
Result of Action
The tert-butyl group can be removed under acidic conditions, revealing the original functional group . This deprotection step is crucial in multi-step synthetic procedures .
Action Environment
The action of tert-butyl compounds can be influenced by the reaction conditions. For instance, the deprotection of the tert-butyl group usually requires acidic conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-cyclobutylethyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYIWQYFIABJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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